Comparative Technical Analysis: 8-Quinoline Sulfonyl Chloride vs. 7-Methoxyquinoline-8-Sulfonyl Chloride
Comparative Technical Analysis: 8-Quinoline Sulfonyl Chloride vs. 7-Methoxyquinoline-8-Sulfonyl Chloride
[1]
Executive Summary
This technical guide provides a rigorous comparison between 8-quinoline sulfonyl chloride (8-QSC) and its substituted derivative, 7-methoxyquinoline-8-sulfonyl chloride (7-OMe-8-QSC) . While both compounds serve as electrophilic sulfonylating agents, their applications diverge significantly due to electronic and steric modifications introduced by the methoxy group.
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8-QSC is the industry standard "workhorse" for fluorescent labeling, metal ion sensing (Zn²⁺, Cu²⁺), and amine protection.
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7-OMe-8-QSC is a "specialized scaffold," primarily utilized in medicinal chemistry (e.g., KAT inhibitors) where the 7-methoxy group modulates solubility, lipophilicity, and target binding affinity.
Part 1: Structural & Electronic Profiling[1]
The core difference lies in the substituent at the 7-position. This modification fundamentally alters the electrophilicity of the sulfonyl center and the physicochemical properties of the resulting sulfonamides.
Comparative Data Matrix[1][2]
| Feature | 8-Quinoline Sulfonyl Chloride (8-QSC) | 7-Methoxyquinoline-8-Sulfonyl Chloride |
| CAS Number | 18704-37-5 | 2059936-35-3 |
| Molecular Weight | 227.67 g/mol | 257.69 g/mol |
| Electronic Effect | Unsubstituted (Standard Reference) | Electron Donating (+M Effect) from 7-OMe |
| Steric Environment | Open access to Sulfonyl group | Sterically Hindered (7-OMe is ortho to SO₂Cl) |
| Reactivity | High (Fast kinetics with amines) | Moderate (Slower kinetics due to sterics/electronics) |
| Primary Use | Fluorescent Probes, Protecting Group | Drug Discovery (KAT Inhibitors), SAR Studies |
Electronic & Steric Impact Analysis[1][2]
The introduction of the methoxy group at position 7 creates two competing effects that researchers must account for:
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Electronic Deactivation: The methoxy group is a strong electron donor via resonance (+M). It increases the electron density on the quinoline ring. This electron density is delocalized, making the sulfur atom of the sulfonyl chloride less electrophilic compared to the unsubstituted parent. Consequently, 7-OMe-8-QSC reacts slower with nucleophiles than 8-QSC.
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Steric Hindrance: The methoxy group is located at the peri-position relative to the nitrogen but ortho to the sulfonyl group. This creates significant steric bulk immediately adjacent to the reactive center, impeding the approach of bulky amines.
Figure 1: Structural comparison highlighting the steric interaction in the 7-methoxy derivative.
Part 2: Synthetic Utility & Reactivity[1][3]
Synthesis Pathways
The synthesis of 7-OMe-8-QSC is highly regioselective due to the directing effects of the methoxy group.
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8-QSC Synthesis: Direct chlorosulfonation of quinoline often yields a mixture of 5- and 8-isomers, requiring rigorous purification.
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7-OMe-8-QSC Synthesis: The 7-methoxy group is an ortho/para director. Since the para position (relative to OMe) is C4 (which is deactivated by the ring nitrogen) and the ortho position C6 is accessible, the reaction logic is subtle. However, experimental protocols (see EP3810602A1) confirm that chlorosulfonation of 7-methoxyquinoline yields the 8-sulfonyl chloride . The position 8 is activated by the methoxy group (ortho) and allows for stabilization via the neighboring nitrogen lone pair.
Reactivity with Amines (Sulfonylation)
Both compounds react with primary and secondary amines to form sulfonamides.
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8-QSC: Reacts rapidly at 0°C to Room Temperature (RT).
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7-OMe-8-QSC: Often requires elevated temperatures (RT to 40°C) or longer reaction times due to the deactivated sulfur center.
Part 3: Fluorescence & Photophysics[1]
Quinoline sulfonamides are renowned for their fluorescence, particularly when bound to metal ions (Zn²⁺, Cd²⁺).
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8-QSC Derivatives (e.g., TQEN, TSQ):
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Mechanism: Photoinduced Electron Transfer (PET). In the free ligand, the nitrogen lone pair quenches fluorescence. Upon binding Zn²⁺, PET is inhibited, and fluorescence is "turned on."
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Emission: Typically blue-green (~490-510 nm).
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7-OMe-8-QSC Derivatives:
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Auxochromic Shift: The methoxy group extends the conjugation system. This typically results in a red-shift of the absorption and emission spectra compared to the unsubstituted parent.
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Quantum Yield: Methoxy groups generally enhance the quantum yield of aromatic fluorophores by increasing electron density, potentially making 7-OMe derivatives brighter probes, though less characterized in literature than 6-methoxy variants (like TSQ).
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Part 4: Applications in Drug Discovery[1]
While 8-QSC is a probe, 7-OMe-8-QSC is a key intermediate in the synthesis of Lysine Acetyl Transferase (KAT) inhibitors .
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Target: MYST family of KATs (implicated in cancer epigenetics).
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Role of 7-OMe: The methoxy group likely occupies a specific hydrophobic pocket in the enzyme active site, improving potency and selectivity over the unsubstituted quinoline.
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Case Study: Patent EP3810602B1 describes the use of 7-methoxyquinoline-8-sulfonyl chloride to synthesize sulfonamide-based inhibitors that modulate gene expression.
Part 5: Experimental Protocols
Synthesis of 7-Methoxyquinoline-8-sulfonyl chloride
Adapted from Patent EP3810602A1 [1].
Reagents:
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7-Methoxyquinoline (500 mg, 3.14 mmol)[1]
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Chlorosulfonic acid (1.8 g, 15.7 mmol, ~5 equiv)
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Ethyl Acetate (EtOAc), NaHCO₃, Ice.
Procedure:
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Cooling: Place 7-methoxyquinoline in a reaction vessel and cool to 0°C .
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Addition: Add chlorosulfonic acid dropwise under inert atmosphere (N₂). Caution: Highly Exothermic.
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Heating: Heat the mixture to 100°C for 1 hour . (Note: This high temperature confirms the lower reactivity/higher activation energy required compared to simple aromatics).
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Quenching: Cool to RT and pour the reaction mixture carefully onto ice.
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Neutralization: Neutralize with saturated aqueous NaHCO₃ solution.
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Extraction: Extract with EtOAc (3 x 30 mL).
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Drying: Dry combined organics over anhydrous Na₂SO₄ and concentrate.
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Yield: Typically quantitative or high crude yield. Used directly in coupling.
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General Coupling Protocol (Sulfonamide Formation)
Applicable to both 8-QSC and 7-OMe-8-QSC.
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Dissolution: Dissolve the amine (1.0 equiv) in Dichloromethane (DCM) or DMF.
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Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv).
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Addition: Add the Sulfonyl Chloride (1.1 equiv) at 0°C.
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Reaction:
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For 8-QSC : Stir at 0°C -> RT for 2-4 hours.
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For 7-OMe-8-QSC : Stir at RT -> 40°C for 4-12 hours (monitor by TLC/LCMS).
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Workup: Wash with 1N HCl (to remove unreacted amine), then Brine. Dry and concentrate.
Figure 2: Synthetic workflow for 7-methoxyquinoline-8-sulfonyl chloride.
References
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European Patent Office. (2021). Compounds which act as Lysine Acetyl Transferase (KAT) inhibitors of the MYST family.[1][2] Patent EP3810602A1.[3]
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PubChem. (2025).[4][5] 8-Quinolinesulfonyl chloride (Compound Summary).[6][7][8][9][10] National Library of Medicine.
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PubChem. (2025).[4][5] 7-Methoxyquinoline-8-sulfonyl chloride (Compound Summary).[11][12] National Library of Medicine.
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ChemicalBook. (2024). 4-Chloro-7-methoxyquinoline Synthesis and Intermediates.
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